(-)-Asarinin

Antiviral Veterinary Medicine Lignan Pharmacology

(-)-Asarinin is the C-7′ epimer of sesamin with distinct stereochemistry that precludes generic substitution. It demonstrates 3.5-fold higher antiviral potency against FMDV (EC50=15.11 μM vs. sesamin's 52.98 μM) and selective cytotoxicity against ovarian cancer cells (IC50=38.45 μM) with a >5.2-fold selectivity window over normal cells. As a non-competitive Δ5-desaturase inhibitor (Ki=0.28 mM), it enables precise modulation of lipid signaling. Available at ≥98% HPLC purity, this compound is ideal for lead optimization, SAR studies, and reference standard applications.

Molecular Formula C20H18O6
Molecular Weight 354.4 g/mol
CAS No. 133-04-0
Cat. No. B1665185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Asarinin
CAS133-04-0
Synonymsasarinin
epi-sesamin
episesamin
sesamin
sesamin, (1R-(1alpha,3aalpha,4alpha,6aalpha))-isomer
sesamin, (1R-(1alpha,3aalpha,4beta,6aalpha))-isome
Molecular FormulaC20H18O6
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6
InChIInChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2/t13-,14-,19-,20+/m1/s1
InChIKeyPEYUIKBAABKQKQ-FQZPYLGXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Asarinin CAS 133-04-0: Procurement-Grade Furofuran Lignan with Documented Biological Differentiation


(-)-Asarinin (CAS 133-04-0), also designated as L-asarinin or (-)-episesamin, is a tetrahydrofurofurano lignan and the C-7′ epimer of sesamin, distinguished by its specific stereochemical configuration [1]. It occurs as a characteristic constituent in Asarum species (Asiasari radix) and serves as a pharmacopoeial quality control marker in China [2]. This compound demonstrates a broad but quantifiable spectrum of biological activities, including non-competitive inhibition of Δ5-desaturase (Ki = 0.28 mM), selective cytotoxicity against cancer cell lines, and antiviral efficacy [3]. Crucially, its stereochemistry, tissue distribution, and biological potency differ significantly from its epimer sesamin and other structurally related lignans, making generic substitution scientifically unsound [4].

Why (-)-Asarinin Cannot Be Replaced by Sesamin or Other Furofuran Lignans


Generic substitution of (-)-asarinin with its epimer sesamin or other structurally related furofuran lignans is precluded by distinct, quantifiable differences in potency, target engagement, and biological outcome. While (-)-asarinin and sesamin share a common furofuran scaffold, their C-7′ epimeric relationship results in a 2.5 kcal/mol difference in thermodynamic stability [1]. This stereochemical divergence translates directly into differential biological activities: (-)-asarinin is a more potent antiviral agent against FMDV, with an EC50 of 15.11 μM compared to sesamin's 52.98 μM [2]. It also exhibits stronger anticoagulant and fibrinolytic effects than its epimer [3]. Furthermore, their natural abundance and isolation sources differ markedly—sesamin is abundant in sesame oil, while (-)-asarinin is a minor component and a characteristic marker of Asarum species [4]. Consequently, relying on sesamin as a functional substitute would introduce significant variability in both quantitative assay outcomes and in vivo efficacy predictions.

Quantitative Differentiation of (-)-Asarinin: Head-to-Head Evidence vs. Sesamin, Epiasesamin, and Pellitorine


Antiviral Potency Against Foot-and-Mouth Disease Virus: (-)-Asarinin vs. Sesamin

(-)-Asarinin exhibits significantly superior antiviral activity against foot-and-mouth disease virus (FMDV) compared to its epimer sesamin. In a post-viral entry assay, (-)-asarinin demonstrated an EC50 of 15.11 μM, whereas sesamin required a 3.5-fold higher concentration with an EC50 of 52.98 μM [1]. Furthermore, in a cell-based FMDV minigenome assay measuring inhibition of GFP expression, (-)-asarinin had an IC50 of 10.37 μM, while sesamin needed a higher concentration to achieve comparable inhibition [1].

Antiviral Veterinary Medicine Lignan Pharmacology

Δ5-Desaturase Inhibition: (-)-Asarinin vs. (-)-Epiasarinin and (+)-Sesamin

(-)-Asarinin acts as a non-competitive inhibitor of Δ5-desaturase in rat liver microsomes, a key enzyme in polyunsaturated fatty acid biosynthesis. The inhibitory potency follows the order: (+)-sesamin > (-)-epiasarinin > (-)-asarinin > (+)-episesamin [1]. The Ki value for (-)-asarinin is 2.8 × 10⁻⁴ M (0.28 mM), while the Ki for (-)-epiasarinin is 7.1 × 10⁻⁴ M (0.71 mM) [1]. This represents a 2.5-fold higher affinity for (-)-asarinin over its epimer.

Lipid Metabolism Enzyme Inhibition Polyunsaturated Fatty Acid

Larvicidal Synergy: (-)-Asarinin in Binary Mixture with Pellitorine

The larvicidal efficacy of (-)-asarinin is significantly enhanced when combined with pellitorine. Alone, (-)-asarinin exhibits LC50 values of 11.45 mg/L (KS-CP strain) and 12.61 mg/L (DJ-CP strain) against Culex pipiens pallens larvae [1]. However, a 3:1 binary mixture of pellitorine and (-)-asarinin drastically reduces the LC50 to 0.95 mg/L and 1.07 mg/L for the respective strains [1]. This represents a 12-fold increase in toxicity for the mixture compared to (-)-asarinin alone.

Vector Control Natural Insecticide Larvicide

Cytotoxic Selectivity Profile in Ovarian Cancer Cells

(-)-Asarinin demonstrates a favorable selectivity index in ovarian cancer models. It exhibits cytotoxic activity against A2780 and SKOV3 human ovarian cancer cells with IC50 values of 38.45 µM and 60.87 µM, respectively . In contrast, it shows no significant cytotoxicity against immortalized normal ovarian surface epithelial cells (IOSE), with an IC50 > 200 µM . This indicates a selectivity window of at least 3.3-fold for SKOV3 cells and 5.2-fold for A2780 cells.

Cancer Research Cytotoxicity Selectivity Index

Thermodynamic Stability: (-)-Asarinin vs. Sesamin

Semi-empirical molecular modeling studies indicate that sesamin is thermodynamically more stable than its C-7′ epimer, (-)-asarinin, by approximately 2.5 kcal/mol [1]. This energetic difference explains the observed epimerization of sesamin to (-)-asarinin under acidic and thermal conditions, a process that does not spontaneously reverse [2].

Stereochemistry Molecular Modeling Epimerization

Anticoagulant and Fibrinolytic Activity: (-)-Asarinin vs. Sesamin

In comparative studies of anticoagulant and fibrinolytic effects, (-)-asarinin demonstrated greater activity than its isomeric counterpart sesamin [1]. While the precise quantitative metrics (e.g., prolongation of aPTT or PT, IC50 for thrombin inhibition) were not fully extracted in the available summary, the directional superiority of (-)-asarinin is explicitly stated and is consistent with its distinct stereochemistry and interaction with coagulation cascade factors [1].

Anticoagulant Fibrinolytic Thrombosis

Procurement-Driven Application Scenarios for (-)-Asarinin Based on Quantitative Differentiation


Antiviral Screening and Veterinary Drug Development Targeting FMDV

Leverage the 3.5-fold higher potency of (-)-asarinin over sesamin (EC50 = 15.11 μM vs. 52.98 μM) as a starting point for lead optimization programs against foot-and-mouth disease virus. Its ability to target the viral 3Dpol polymerase with an IC50 of 10.37 μM positions it as a validated chemical probe for structure-activity relationship (SAR) studies in veterinary virology [1].

Investigating Polyunsaturated Fatty Acid Metabolism

Employ (-)-asarinin as a moderately potent, non-competitive inhibitor of Δ5-desaturase (Ki = 0.28 mM) to modulate the ratio of dihomo-γ-linolenic acid to arachidonic acid in cell culture or animal models. Its intermediate potency between (-)-epiasarinin (Ki = 0.71 mM) and (+)-sesamin allows for fine-tuning of enzyme inhibition, providing a distinct tool for lipid signaling research [2].

Formulating Synergistic Botanical Larvicides

Utilize (-)-asarinin in combination with pellitorine to create highly potent larvicidal formulations. A 3:1 pellitorine:(-)-asarinin mixture achieves an LC50 of ~1 mg/L, representing a 12-fold improvement over (-)-asarinin alone. This synergy is critical for developing effective, reduced-risk mosquito control products for insecticide-resistant populations [3].

Cancer Cell Selectivity Studies

Use (-)-asarinin as a selective cytotoxic agent in ovarian cancer research, capitalizing on its >5.2-fold selectivity window between A2780 cancer cells (IC50 = 38.45 µM) and normal IOSE cells (IC50 > 200 µM). This makes it a suitable candidate for studying cancer-specific apoptosis mechanisms, including caspase activation and STAT3 pathway inhibition, with minimized off-target effects .

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